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Silica

Surface chemistry Rheology Adsorption

Fumed silica (CAS 15468-32-3), produced via high-temperature flame hydrolysis of silicon tetrachloride, delivers >99.8% purity with non-porous surfaces and low silanol density (2–4 OH/nm²). These properties provide measurable advantages over precipitated silica (98% purity, 8–10 OH/nm²): superior tensile strength and tear resistance in dynamic fluoroelastomer seals, efficient viscosity build at 1–5 wt% loading in non-polar adhesives and coatings, and compliance with stringent purity thresholds for semiconductor and pharmaceutical excipient applications. Classified as IARC Group 3 (amorphous), it eliminates crystalline silica exposure concerns.

Molecular Formula O2Si
SiO2
Molecular Weight 60.084 g/mol
CAS No. 15468-32-3
Cat. No. B103145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilica
CAS15468-32-3
Synonyms380, Aerosil
Aerosil
Aerosil 380
Cristobalite
Dioxide, Silicon
G32, Quso
Quso G 32
Quso G-32
Quso G32
Silica
Silicon Dioxide
Tridymite
Molecular FormulaO2Si
SiO2
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Silica (CAS 15468-32-3) Fumed Silica: Baseline Properties and Procurement Considerations


Silica (CAS 15468-32-3) commonly refers to fumed silica, a synthetic, amorphous silicon dioxide (SiO₂) produced via high-temperature flame hydrolysis of silicon tetrachloride . This pyrogenic process yields a non-porous, high-surface-area powder with primary particle sizes ranging from 7 to 40 nm and a specific surface area typically between 50 and 380 m²/g [1]. The material exists as chain-like aggregates and agglomerates, resulting in an extremely low bulk density of approximately 160–190 kg/m³ [2]. Fumed silica is available in both hydrophilic and hydrophobic grades, and its unique structural and surface chemical properties underpin its performance as a rheology modifier, reinforcing filler, and free-flow agent across a wide range of industrial and scientific applications .

Silica (CAS 15468-32-3) Fumed Silica: Why In-Class Substitution Compromises Performance


While all synthetic silicas share the same chemical formula (SiO₂), their manufacturing processes dictate distinct structural and surface chemical attributes that critically influence performance in end-use applications [1]. Fumed silica, produced in a high-temperature flame, is characterized by a non-porous surface, a low silanol group density (2–4 OH/nm²), and high purity (>99.8%) [2]. In contrast, precipitated silica, manufactured via aqueous acidulation, exhibits higher silanol group density (8–10 OH/nm²), microporosity, and lower purity (~98%) [2]. Silica gels, formed by sol-gel processes, are highly porous with internal surface area. Colloidal silica exists as discrete, non-aggregated particles in liquid suspension. Consequently, interchanging these forms without quantitative performance validation will lead to unpredictable rheological behavior, altered mechanical reinforcement, variable moisture sensitivity, and potential failure to meet regulatory purity thresholds. The following evidence establishes exactly where fumed silica provides measurable differentiation relative to its closest alternatives.

Silica (CAS 15468-32-3) Fumed Silica: Quantitative Performance Differentiation Evidence


Surface Area and Silanol Group Density: Fumed Silica vs. Precipitated Silica

Fumed silica exhibits a specific surface area range of 200–400 m²/g, compared to 60–300 m²/g for precipitated silica [1]. Critically, the silanol group density on fumed silica surfaces is only 2–4 OH/nm², whereas precipitated silica carries 8–10 OH/nm² [1]. This lower hydroxyl coverage directly results in weaker inter-particle hydrogen bonding, which is the primary mechanism governing dispersion and network formation in non-polar media.

Surface chemistry Rheology Adsorption

Gelation Efficiency and Rheological Behavior in Mineral Oil: Fumed vs. Precipitated Silica

In mineral oil suspensions, fumed silica (FS) formed a gel state at significantly lower silica volume fractions compared to precipitated silica (PS) due to its lower silanol density [1]. Under shear, FS gels exhibited shear thinning followed by a weak shear thickening or constant viscosity, whereas PS gels displayed only shear thinning across all volume fractions [1]. Additionally, at a fixed silica volume fraction, the storage modulus (G′) in the linear viscoelastic region was higher for FS than for PS suspensions [1].

Rheology Colloidal gels Dispersion stability

Mechanical Reinforcement in Fluoroelastomers at Room and Elevated Temperatures

In fluoroelastomer composites, fumed silica filler provided comparable tensile strength to precipitated silica at room temperature, but delivered significantly higher modulus, elongation at break, and tear strength [1]. At elevated temperatures (100–200 °C), fumed silica-filled compounds maintained higher tensile strength, modulus, elongation, and tear strength than their precipitated silica counterparts [1]. Notably, precipitated silica exhibited superior compression set resistance at 100 °C and 200 °C [1].

Elastomer reinforcement Mechanical properties High-temperature performance

Purity and Moisture Content: Fumed Silica vs. Precipitated Silica

Commercial fumed silica typically achieves a purity level exceeding 99.8% SiO₂ on an ignited basis, with water content below 1% [1]. In contrast, standard precipitated silica has a purity of approximately 98% and contains 4–8% water [1]. The high-temperature flame process for fumed silica minimizes the introduction of inorganic impurities and results in a nearly anhydrous product.

Chemical purity Moisture sensitivity Pharmaceutical excipients

Toxicological Classification: Amorphous Fumed Silica vs. Crystalline Silica

Amorphous fumed silica (CAS 15468-32-3 as amorphous) is classified as an irritant but is not considered a carcinogen [1]. In contrast, respirable crystalline silica (e.g., quartz, cristobalite) is classified by IARC as Group 1, carcinogenic to humans, and is associated with silicosis and lung cancer [1]. Experimental studies demonstrate that untreated crystalline silica can exhibit specific surface areas up to 40 times lower than their amorphous counterparts, which correlates with distinct surface reactivity and cytotoxicity profiles [2].

Occupational safety Toxicology Regulatory compliance

Particle Size and Non-Porous Morphology: Fumed Silica vs. Precipitated Silica and Silica Gel

Fumed silica consists of non-porous primary particles with diameters ranging from 7 to 40 nm [1]. Precipitated silica typically has larger primary particles (~18 nm on average) and can develop microporosity during manufacturing [2]. Silica gel is characterized by a highly porous internal structure. The absence of internal porosity in fumed silica means its entire specific surface area (50–380 m²/g) is external and accessible, which is crucial for efficient surface modification and rapid adsorption kinetics [1].

Nanostructure BET surface area Porosity

Silica (CAS 15468-32-3) Fumed Silica: Optimal Application Scenarios Based on Differentiated Evidence


High-Performance Elastomer Reinforcement for Dynamic Seals and Hoses

Based on direct head-to-head evidence showing fumed silica's superior high-temperature tensile strength, modulus, elongation, and tear strength in fluoroelastomers [1], this material is the preferred filler for dynamic sealing applications (e.g., rotary shaft seals, O-rings in aerospace and automotive systems) where retention of mechanical integrity under thermal and mechanical stress is critical. The data indicates that fumed silica outperforms precipitated silica in these dynamic loading conditions, though precipitated silica may be selected for static seals requiring lower compression set [1].

Rheology Modification and Suspension Stabilization in Non-Polar Solvents

The quantitative rheological evidence from mineral oil suspensions demonstrates that fumed silica gels at lower volume fractions and exhibits a unique shear-thickening profile compared to precipitated silica [2]. This makes fumed silica the rheology modifier of choice for non-polar and medium-polarity formulations such as adhesives, sealants, coatings, and lubricating greases, where efficient viscosity build, thixotropy, and sag resistance are required at minimal loading levels (typically 1–5 wt%) [3].

Ultra-High Purity Applications in Electronics and Pharmaceuticals

The class-level evidence confirming fumed silica's purity (>99.8%) and extremely low moisture content (<1%) relative to precipitated silica (~98% purity, 4–8% moisture) [4] positions it as the only viable synthetic silica for applications intolerant of ionic contamination or hydrolytic degradation. This includes semiconductor manufacturing, optical fiber production, sensitive polymer formulations (e.g., silicone encapsulants), and pharmaceutical excipients where compendial purity standards must be met [4].

Occupational Safety-Driven Formulation: Replacing Crystalline Silica

The categorical difference in IARC carcinogenicity classification between amorphous fumed silica (Group 3) and crystalline silica (Group 1) [5] provides a compelling safety rationale for selecting fumed silica in any application where worker exposure to respirable dust is possible. This is particularly relevant for paints, coatings, construction materials, and personal care products, where substituting fumed silica for crystalline silica eliminates the need for rigorous exposure monitoring and compliance with stringent occupational exposure limits (e.g., OSHA 50 µg/m³ for respirable crystalline silica) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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